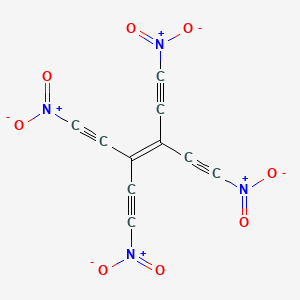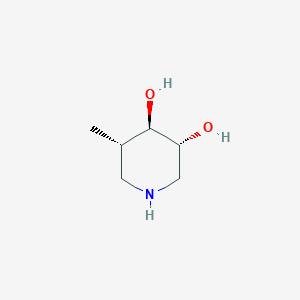![molecular formula C14H18O B14222961 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene CAS No. 587854-12-4](/img/structure/B14222961.png)
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene is an organic compound with a unique structure that combines an ethynyl group and a 3-methylpentyl ether group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Etherification: The 3-methylpentyl ether group can be introduced through a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst can be used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
1-Ethynyl-4-[(3-methylpentyl)oxy]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-[(3-methylpentyl)oxy]benzene depends on its specific application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-Ethynyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a 3-methylpentyl ether group.
1-Ethynyl-4-nitrobenzene: Contains a nitro group, leading to different reactivity and applications.
1-Ethynyl-4-chlorobenzene: Contains a chloro group, affecting its chemical properties and uses.
Properties
CAS No. |
587854-12-4 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-ethynyl-4-(3-methylpentoxy)benzene |
InChI |
InChI=1S/C14H18O/c1-4-12(3)10-11-15-14-8-6-13(5-2)7-9-14/h2,6-9,12H,4,10-11H2,1,3H3 |
InChI Key |
RVISBOYNBHEILB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCOC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)
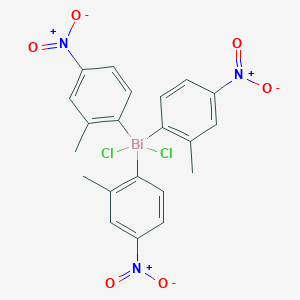
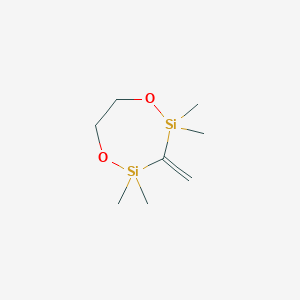
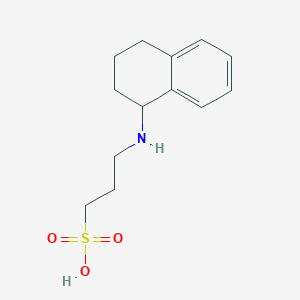
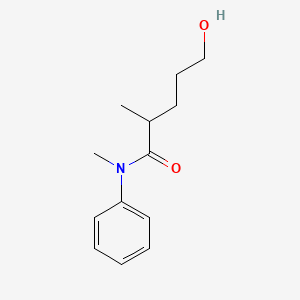
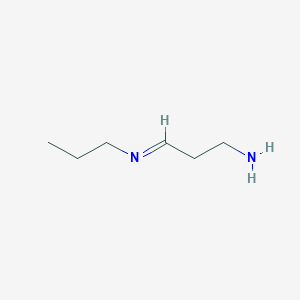
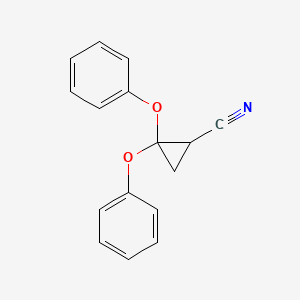

![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)
